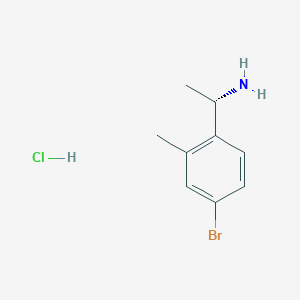

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

CAS No.: 2225126-63-4

Cat. No.: VC7256572

Molecular Formula: C9H13BrClN

Molecular Weight: 250.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225126-63-4 |

|---|---|

| Molecular Formula | C9H13BrClN |

| Molecular Weight | 250.56 |

| IUPAC Name | (1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |

| Standard InChI Key | VPQKYPUUMKIBFM-FJXQXJEOSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)C(C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name is (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, reflecting its (S)-configuration at the chiral carbon. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃BrClN | |

| Molecular Weight | 250.56 g/mol | |

| InChI | InChI=1S/C9H12BrN.ClH/c1-6... | |

| SMILES | CC1=C(C=CC(=C1)Br)C(C)N.Cl |

The stereochemistry is critical for its enantioselective interactions in biological systems and catalytic processes. X-ray crystallography of analogous compounds confirms that the (S)-configuration positions the methyl and bromine groups in a spatial arrangement that influences π-π stacking and hydrogen-bonding capabilities .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 compares it with related halogenated aryl amines:

| Compound | Halogen/Substituent | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine HCl | 4-Bromo-2-methyl | 250.56 | Chiral center, bromine para |

| 1-(4-Fluoro-2-methylphenyl)ethan-1-amine HCl | 4-Fluoro-2-methyl | 189.66 | Smaller halogen, lower weight |

| trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl | 3,4-Difluoro | 209.63 | Cyclopropane ring, dihalogen |

The bromine atom enhances electrophilic reactivity compared to fluorine, while the methyl group provides steric hindrance that affects nucleophilic substitution kinetics .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves three stages: arylamine protection, bromination, and chiral resolution. A patented method for synthesizing 4-bromo-2-methylaniline (a precursor) outlines the following optimized pathway :

-

Arylamine Protection:

-

Bromination:

-

Hydrolysis and Chiral Resolution:

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Key challenges include minimizing racemization during hydrolysis and ensuring high enantiomeric excess (>98%) through crystallization .

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: The compound is sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (50 mg/mL) .

-

Stability: It degrades under prolonged exposure to light or moisture, necessitating storage at -20°C in amber vials .

Applications in Scientific Research

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral auxiliary in the synthesis of β-amino alcohols, which are precursors to antiviral agents like oseltamivir. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume